3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3 and a molecular weight of 361.58 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves the esterification of p-sec-hexoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate can be compared with similar compounds such as:
3-(2-Methylpiperidino)propyl p-cyclohexyloxybenzoate: This compound has a similar structure but with a cyclohexyloxy group instead of a sec-hexoxy group, leading to different chemical and biological properties.
3-(2-Methylpiperidino)propyl p-sec-butoxybenzoate: This compound has a sec-butoxy group, which affects its reactivity and applications.
The uniqueness of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate lies in its specific ester group, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
63918-96-7 |
---|---|
Molecular Formula |
C22H35NO3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-hexan-2-yloxybenzoate |
InChI |
InChI=1S/C22H35NO3/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2/h11-14,18-19H,4-10,15-17H2,1-3H3 |
InChI Key |
IHTNSEAIRWVJJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origin of Product |
United States |
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